molecular formula C17H17FN2O3 B4446188 N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No. B4446188
M. Wt: 316.33 g/mol
InChI Key: LCIPLSWODKTNNQ-UHFFFAOYSA-N
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Description

N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. It is commonly referred to as FPOP and is a member of the benzamide class of compounds. FPOP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.

Mechanism of Action

FPOP works by inhibiting the activity of N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, FPOP increases the levels of endocannabinoids in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
FPOP has been found to have various biochemical and physiological effects. It can increase the levels of endocannabinoids in the brain, which can lead to analgesic and anxiolytic effects. FPOP has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPOP is its potency as an N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide inhibitor. It is highly selective for N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide and does not affect other enzymes in the endocannabinoid system. However, FPOP has some limitations in lab experiments, such as its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for FPOP research. One potential application is in the treatment of chronic pain, where FPOP can be used as a non-opioid analgesic. FPOP can also be used in the treatment of anxiety disorders, where it can act as an anxiolytic. Additionally, FPOP can be used to study the endocannabinoid system and its role in various diseases. Further research is needed to fully understand the therapeutic potential of FPOP and its limitations.

Scientific Research Applications

FPOP has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety. It has been shown to increase the levels of endocannabinoids in the brain, which are known to have analgesic and anxiolytic effects. FPOP has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[3-(3-fluoroanilino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-23-15-7-2-4-12(10-15)17(22)19-9-8-16(21)20-14-6-3-5-13(18)11-14/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIPLSWODKTNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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